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Compound of Interest

Compound Name: Rhombifoline

Cat. No.: B1215260 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Rhombifoline is a quinolizidine alkaloid found in various plant species, including those of the

Fabaceae family. As a natural product, it holds potential for further investigation in drug

discovery and development. A thorough understanding of its physicochemical properties is

fundamental for any research involving this compound, from isolation and characterization to

formulation and pharmacological studies. This technical guide provides a detailed overview of

the core physicochemical characteristics of Rhombifoline, methodologies for their

determination, and insights into its potential biological interactions.

Physicochemical Data
The following tables summarize the available quantitative data for Rhombifoline. It is important

to note that while some properties have been computationally predicted or are based on

general knowledge of related alkaloids, specific experimental data for certain parameters

remain limited in publicly accessible literature.
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Identifier Value

IUPAC Name
(1R,9S)-11-but-3-enyl-7,11-

diazatricyclo[7.3.1.0²,⁷]trideca-2,4-dien-6-one

CAS Number 529-78-2

Molecular Formula C₁₅H₂₀N₂O

Molecular Weight 244.33 g/mol

Canonical SMILES
C=CCCN1C[C@@H]2C--INVALID-LINK--

C3=CC=CC(=O)N3C2

InChI Key ZVTFRRVBMAUIQW-QWHCGFSZSA-N
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Property Value/Information Source/Method

Appearance Light yellow to light brown solid MedchemExpress

Melting Point
Data not available in searched

literature
-

Boiling Point
Data not available in searched

literature
-

pKa
Data not available in searched

literature
-

LogP (XlogP3-AA) 1.8 PubChem (Computed)

Topological Polar Surface Area

(TPSA)
23.6 Å² PubChem (Computed)

Solubility
DMSO: 100 mg/mL (409.28

mM)[1]
MedchemExpress

Soluble in acidic aqueous

solutions and organic solvents

like chloroform and

dichloromethane.

Inferred from acid-base

extraction protocols.

Storage Conditions
Pure form: -20°C for 3 years;

In solvent: -80°C for 6 months
MedchemExpress

Spectroscopic Data
Spectroscopic techniques are crucial for the structural elucidation and confirmation of

Rhombifoline's identity.
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Technique Description

UV-Vis Spectroscopy

The isolated alkaloid has been characterized by

UV spectroscopy, though specific absorption

maxima (λmax) are not detailed in the available

literature.[2]

Nuclear Magnetic Resonance (NMR)

Spectroscopy

¹H-NMR and ¹³C-NMR have been used to

characterize Rhombifoline.[2] The ¹³C-NMR data

for Rhombifoline was reported for the first time

in a 1994 study.[2]

Mass Spectrometry (MS)

Mass spectral data has been used for the

characterization of Rhombifoline.[2] The

molecular ion peak (M+) would be expected at

an m/z corresponding to its molecular weight

(244.33).

Experimental Protocols
The following are detailed methodologies for key experiments to determine the

physicochemical properties of alkaloids like Rhombifoline.

Melting Point Determination (Capillary Method)
Objective: To determine the temperature range over which the solid-to-liquid phase transition

occurs.

Methodology:

Sample Preparation: A small amount of finely powdered, dry Rhombifoline is packed into a

capillary tube to a height of 2-3 mm.

Apparatus Setup: The capillary tube is placed in a melting point apparatus.

Heating: The sample is heated at a steady and slow rate (e.g., 1-2 °C per minute) near the

expected melting point.
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Observation: The temperature at which the first drop of liquid appears (onset of melting) and

the temperature at which the last solid particle melts (completion of melting) are recorded.

This range is reported as the melting point.

Purity Indication: A sharp melting point range (0.5-1 °C) is indicative of a pure compound.

pKa Determination (Potentiometric Titration)
Objective: To determine the acid dissociation constant (pKa) of the basic nitrogen atoms in the

Rhombifoline molecule.

Methodology:

Solution Preparation: A precise amount of Rhombifoline is dissolved in a suitable solvent

(e.g., water or a water-ethanol mixture) to a known concentration.

Titration Setup: The solution is placed in a beaker with a calibrated pH electrode and a

magnetic stirrer.

Titration: A standardized solution of a strong acid (e.g., 0.1 M HCl) is added in small, precise

increments.

Data Collection: The pH of the solution is recorded after each addition of the titrant.

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant

added. The pKa is determined from the pH at the half-equivalence point.

Solubility Determination (Shake-Flask Method)
Objective: To quantify the solubility of Rhombifoline in various solvents.

Methodology:

Sample Preparation: An excess amount of solid Rhombifoline is added to a known volume

of the solvent (e.g., water, ethanol) in a sealed flask.

Equilibration: The flask is agitated (e.g., using a shaker bath) at a constant temperature for a

sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
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Phase Separation: The suspension is allowed to stand, and the undissolved solid is

separated from the saturated solution by centrifugation or filtration.

Quantification: The concentration of Rhombifoline in the clear, saturated solution is

determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-

Performance Liquid Chromatography (HPLC).

Result Expression: The solubility is typically expressed in units of mg/mL or g/L.

Biological Activity and Signaling Pathway
While specific signaling pathways for Rhombifoline are not extensively documented, studies

on the structurally related alkaloid, Rhynchophylline, have shown inhibitory effects on

inflammatory pathways. Rhynchophylline has been demonstrated to attenuate the

lipopolysaccharide (LPS)-induced pro-inflammatory response by down-regulating the Mitogen-

Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways in

microglial cells.[3] This provides a plausible model for the potential anti-inflammatory

mechanism of Rhombifoline.

Experimental Workflow for Investigating Anti-
inflammatory Activity
Caption: Workflow for assessing Rhombifoline's anti-inflammatory effects.

Putative Inhibitory Action on the MAPK/NF-κB Signaling
Pathway
The following diagram illustrates the potential mechanism by which Rhombifoline may inhibit

the LPS-induced inflammatory cascade, based on the action of the related alkaloid,

Rhynchophylline.

Caption: Putative inhibition of MAPK/NF-κB pathways by Rhombifoline.

Conclusion
This technical guide consolidates the currently available physicochemical information for

Rhombifoline. While foundational data on its chemical identity are well-established, there is a
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clear need for further experimental determination of key properties such as melting point, pKa,

and solubility in various pharmaceutically relevant solvents. The provided experimental

protocols offer a roadmap for researchers to obtain these critical data points. Furthermore, the

potential for Rhombifoline to modulate inflammatory signaling pathways, as suggested by the

activity of related alkaloids, presents an exciting avenue for future pharmacological

investigation. The continued study of Rhombifoline's physicochemical and biological

characteristics will be instrumental in unlocking its full therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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